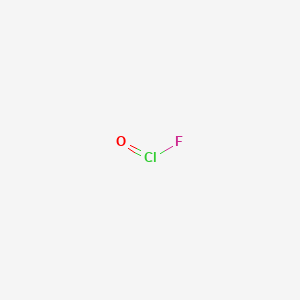Fluorochlorane oxide
CAS No.:
Cat. No.: VC1948804
Molecular Formula: ClFO
Molecular Weight: 70.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | ClFO |
|---|---|
| Molecular Weight | 70.45 g/mol |
| Standard InChI | InChI=1S/ClFO/c2-1-3 |
| Standard InChI Key | AXCBHWGTRNNXKG-UHFFFAOYSA-N |
| Canonical SMILES | O=ClF |
Introduction
Fundamental Characteristics and Nomenclature
Fluorochlorane oxide is known by several systematic and alternative names that reflect its chemical composition and structure:
| Nomenclature Category | Names |
|---|---|
| Primary Name | Fluorochlorane oxide |
| IUPAC Names | Chlorine fluoride oxide, Chlorine oxygen fluoride, Fluoridooxidochlorine |
| Alternative Names | Fluoro-λ³-chloranone |
| Chemical Formulas | ClFO, [ClOF], FClO |
| Registry Numbers | CAS: 34240-86-3, Gmelin: 362249 |
The compound is classified as an oxygen halide, a category of compounds where oxygen is bonded to one or more halogen atoms . This classification places it alongside other significant oxygen-halogen compounds like dioxygen difluoride (FOOF) and various chlorine oxyfluorides .
Molecular Properties and Structure
Fluorochlorane oxide possesses distinct physical and chemical properties that characterize its behavior and reactivity:
| Property | Value |
|---|---|
| Molecular Formula | ClFO |
| Molecular Weight | 70.45 g/mol |
| Monoisotopic Mass | 69.96217 Da |
| XLogP3-AA | 1.9 |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 3 |
| Formal Charge | 0 |
| Complexity | 12.3 |
The molecular structure of fluorochlorane oxide features specific bonding arrangements between chlorine, fluorine, and oxygen atoms. According to computational chemistry data, the SMILES notation for this compound is O=ClF, indicating that the chlorine atom forms a double bond with oxygen and a single bond with fluorine . The InChI representation (InChI=1S/ClFO/c2-1-3) provides a standardized structural identifier for this compound .
Chemical Relationships and Comparisons
Fluorochlorane oxide belongs to a broader family of chlorine-containing oxyfluorides that includes compounds such as:
| Compound | Formula | Relationship to ClFO |
|---|---|---|
| Chlorine trifluoride oxide | ClOF₃ | More highly fluorinated analog |
| Chloryl fluoride | ClO₂F | Contains an additional oxygen atom |
| Dioxygen difluoride | F₂O₂ | Related oxygen-fluorine compound |
Chemical Reactivity
As an oxygen halide, fluorochlorane oxide likely exhibits significant reactivity characteristics, particularly given the known high reactivity of chlorine-oxygen-fluorine compounds. Related compounds like chloryl fluoride (ClO₂F) have been described as "indecently reactive" and difficult to store, according to rocket fuel chemist John Drury Clark .
The presence of both highly electronegative fluorine and the oxygen-chlorine bond suggests that fluorochlorane oxide may possess strong oxidizing properties, though specific reaction data for this compound is limited in the available literature .
Analytical Characterization
Analytical methods for characterizing fluorochlorane oxide would likely include:
| Analytical Technique | Application |
|---|---|
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
| Infrared Spectroscopy | Identification of characteristic O-Cl and Cl-F vibrations |
| X-ray Crystallography | Determination of exact molecular geometry (if solid samples are available) |
| NMR Spectroscopy | Nuclear magnetic patterns of constituent atoms |
Future Research Directions
Research involving fluorochlorane oxide and related compounds could potentially advance in several directions:
-
Exploration of novel synthesis pathways for more efficient or selective production
-
Investigation of potential catalytic applications
-
Detailed computational studies of the molecular properties and reactivity
-
Development of specialized analytical methods for detection and characterization
-
Exploration of potential applications in fluorination chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume